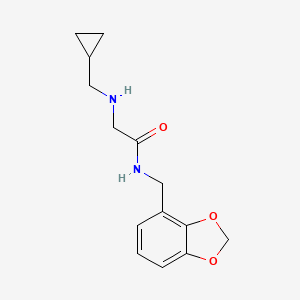![molecular formula C11H12F3NO4S B7587315 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid, also known as MTPA, is a chiral auxiliary widely used in organic chemistry. MTPA is a white crystalline powder with a molecular weight of 327.36 g/mol. The compound is used as a resolving agent for racemic mixtures, and it has been shown to be an effective tool for the separation of enantiomers in a variety of chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid involves the formation of diastereomeric salts with the racemic mixture. The resulting diastereomers can be separated using standard techniques, such as recrystallization or chromatography. The resolution process results in the isolation of the enantiomers, which can then be used for further chemical reactions.
Biochemical and Physiological Effects:
2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has no known biochemical or physiological effects. The compound is used solely as a chiral auxiliary in organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid as a resolving agent is its high selectivity for certain racemic mixtures. The compound has been shown to be effective in the resolution of a wide range of compounds, including those that are difficult to separate using other methods. However, 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid can be expensive and time-consuming to synthesize, and the resolution process can be challenging to optimize.
Direcciones Futuras
Future research on 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid could focus on the development of new synthetic methods for the compound, as well as the optimization of existing methods. Additionally, further studies could investigate the use of 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid in the resolution of new types of racemic mixtures, as well as its potential use in the synthesis of new natural products. Finally, research could explore the development of new chiral auxiliaries that are more cost-effective and easier to synthesize than 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid.
Métodos De Síntesis
2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid can be synthesized through a multistep process involving the reaction of 4-trifluoromethylbenzenesulfonyl chloride with methyl magnesium bromide, followed by the addition of diethyl malonate and subsequent hydrolysis of the resulting ester. The final step involves the resolution of the racemic mixture using a chiral amine.
Aplicaciones Científicas De Investigación
2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has been extensively studied for its use in asymmetric synthesis. The compound has been shown to be an effective resolving agent for a variety of racemic mixtures, including amino acids, alcohols, and carboxylic acids. 2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has also been used in the synthesis of natural products, such as alkaloids and terpenes.
Propiedades
IUPAC Name |
2-methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-10(2,9(16)17)15-20(18,19)8-5-3-7(4-6-8)11(12,13)14/h3-6,15H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIJVUBQVWQBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7587235.png)

![1-[[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587251.png)
![2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B7587252.png)
![4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587254.png)
![4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587260.png)
![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)

![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)
